Necrox-7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NecroX-7, également connu sous le nom de cyclopentylamino carboxymethylthiazolylindole, est un membre de la série de composés NecroX. Il s'agit d'une molécule antioxydante dérivée de l'indole, perméable aux cellules, qui présente des effets cytoprotecteurs en éliminant les espèces réactives de l'oxygène. Ce composé a montré un potentiel significatif dans l'atténuation des dommages cellulaires induits par le stress oxydatif et a été étudié pour ses applications thérapeutiques dans diverses conditions médicales, notamment les lésions d'ischémie-reperfusion et la maladie du greffon contre l'hôte .

Méthodes De Préparation

La synthèse de NecroX-7 implique plusieurs étapes, commençant par la préparation de la partie indole. La voie de synthèse comprend généralement :

Étape 1 : Formation du noyau indole par une synthèse d'indole de Fischer.

Étape 2 : Introduction du groupe cyclopentylamino par substitution nucléophile.

Étape 3 : Carboxyméthylation du cycle thiazole.

Conditions réactionnelles : Les réactions sont réalisées à des températures contrôlées et sous atmosphères inertes pour éviter l'oxydation et la dégradation des intermédiaires.

Production industrielle : Les méthodes de production industrielle de this compound impliquent la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour obtenir des rendements plus élevés et la garantie de la pureté par des techniques de cristallisation et de chromatographie

Analyse Des Réactions Chimiques

NecroX-7 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé par les espèces réactives de l'oxygène, qu'il élimine pour protéger les cellules des dommages oxydatifs.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

Substitution : this compound peut participer à des réactions de substitution nucléophile, en particulier impliquant les groupes amino et carboxyméthyle.

Réactifs et conditions courants : Des réactifs tels que le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction sont couramment utilisés. Les réactions sont généralement réalisées dans des solvants organiques à des températures contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites de this compound, ainsi que des dérivés substitués selon les réactifs utilisés

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes antioxydants et l'élimination des espèces réactives de l'oxygène.

Biologie : Investigué pour son rôle dans la protection des cellules contre le stress oxydatif et l'apoptose.

Médecine : Étudié pour son potentiel thérapeutique dans des affections telles que les lésions d'ischémie-reperfusion, la maladie du greffon contre l'hôte et la neuroinflammation.

5. Mécanisme d'action

This compound exerce ses effets principalement par l'élimination des espèces réactives de l'oxygène. Il empêche la libération de la protéine boîte 1 du groupe à haute mobilité, qui est impliquée dans les réponses inflammatoires. En inhibant la libération de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale et l'interleukine-6, this compound réduit l'inflammation et les dommages tissulaires. Le composé cible également les espèces réactives de l'oxygène mitochondriales, préservant la fonction mitochondriale et empêchant la mort cellulaire .

Applications De Recherche Scientifique

Neuroprotection in Epilepsy

Case Study: Temporal Lobe Epilepsy (TLE)

- Objective : To evaluate the neuroprotective effects of NecroX-7 in a mouse model of TLE.

- Methodology : Mice were subjected to pilocarpine-induced status epilepticus (SE) and treated with this compound post-seizure.

- Findings :

Nonalcoholic Steatohepatitis (NASH)

Case Study: Murine NASH Model

- Objective : To assess the protective effects of this compound on liver health in NASH.

- Methodology : Leptin-deficient ob/ob mice were fed a methionine- and choline-deficient diet and treated with this compound.

- Findings :

Graft-Versus-Host Disease (GVHD)

Case Study: Experimental GVHD

- Objective : To investigate the efficacy of this compound against GVHD post-allogeneic hematopoietic stem cell transplantation.

- Methodology : Mice were treated with this compound to assess survival rates and tissue damage.

- Findings :

Ischemia-Reperfusion Injury

Case Study: Renal Ischemia-Reperfusion Injury

- Objective : To evaluate the protective effects of this compound in renal ischemia-reperfusion injury.

- Methodology : Sprague-Dawley rats underwent renal IRI followed by treatment with this compound.

- Findings :

Myocardial Ischemia-Reperfusion Injury

Case Study: Cardiac Protection

- Objective : To explore the cardioprotective effects of this compound against ischemia-reperfusion injury.

- Methodology : Rat cardiomyoblasts were subjected to hypoxia-reoxygenation stress post-NecroX-7 treatment.

- Findings :

Summary Table of Applications

Mécanisme D'action

NecroX-7 exerts its effects primarily through the scavenging of reactive oxygen species. It prevents the release of high-mobility group box 1 protein, which is involved in inflammatory responses. By inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor and interleukin-6, this compound reduces inflammation and tissue damage. The compound also targets mitochondrial reactive oxygen species, preserving mitochondrial function and preventing cell death .

Comparaison Avec Des Composés Similaires

NecroX-7 est comparé à d'autres composés similaires de la série NecroX, tels que NecroX-5. Bien que les deux composés présentent des propriétés antioxydantes, this compound a montré une plus grande efficacité dans certains modèles de stress oxydatif et d'inflammation. Des composés similaires comprennent :

NecroX-5 : Un autre membre de la série NecroX avec des propriétés antioxydantes similaires mais des profils d'efficacité différents.

Dérivés de la cyclopentylamino carboxymethylthiazolylindole : D'autres dérivés avec des degrés variables d'activité antioxydante et de potentiel thérapeutique

This compound se distingue par son activité d'élimination des espèces réactives de l'oxygène puissante et sa capacité à protéger contre un large éventail d'affections liées au stress oxydatif.

Activité Biologique

Necrox-7, an indole-derived small molecule, has garnered attention for its significant biological activity, particularly in protecting cells from oxidative stress and inflammation. This article delves into the diverse mechanisms through which this compound exerts its effects, supported by various studies and data.

This compound primarily functions as a free radical scavenger , targeting mitochondrial reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its protective effects are mediated through several key pathways:

- HMGB1 Blockade : this compound inhibits the release of high mobility group box 1 (HMGB1), a protein associated with inflammation and cell necrosis. This blockade reduces pro-inflammatory cytokine production and enhances the regulation of T cells, particularly in conditions like graft-versus-host disease (GVHD) .

- Mitochondrial Protection : The compound mitigates mitochondrial dysfunction by suppressing ROS production, thereby preserving mitochondrial integrity and function. This effect is crucial in models of ischemia-reperfusion injury and nonalcoholic steatohepatitis (NASH) .

- Anti-inflammatory Effects : By reducing the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukins, this compound plays a vital role in alleviating inflammation associated with various diseases .

Case Studies

- Graft-Versus-Host Disease (GVHD) :

-

Nonalcoholic Steatohepatitis (NASH) :

- A murine model of NASH showed that this compound treatment led to significant reductions in serum aspartate aminotransferase and alanine transaminase levels. Histological analyses revealed improvements in hepatic steatosis and fibrosis, attributed to decreased oxidative stress and inflammatory responses .

- Chemotherapy-Induced Mucositis :

Data Table

Propriétés

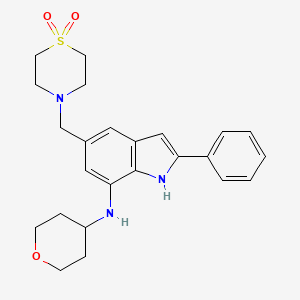

Formule moléculaire |

C24H29N3O3S |

|---|---|

Poids moléculaire |

439.6 g/mol |

Nom IUPAC |

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-yl)-2-phenyl-1H-indol-7-amine |

InChI |

InChI=1S/C24H29N3O3S/c28-31(29)12-8-27(9-13-31)17-18-14-20-16-22(19-4-2-1-3-5-19)26-24(20)23(15-18)25-21-6-10-30-11-7-21/h1-5,14-16,21,25-26H,6-13,17H2 |

Clé InChI |

UZRCNCPUOFYHRB-UHFFFAOYSA-N |

SMILES canonique |

C1COCCC1NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.